molecular formula C15H17N3O4S B12581303 propan-2-yl 6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

propan-2-yl 6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B12581303
M. Wt: 335.4 g/mol
InChI Key: ACVBGUUIWFNTBZ-UHFFFAOYSA-N
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Description

Propan-2-yl 6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, including a nitrophenyl group, a sulfanylidene group, and an ester group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of propan-2-yl 6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route involves the condensation of aromatic aldehydes, ethyl acetoacetate, and urea (or thiourea) in the presence of a catalyst such as titanium dioxide (TiO₂) nanoparticles . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Propan-2-yl 6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups replace existing substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Propan-2-yl 6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of propan-2-yl 6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antitumor activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of caspase-3 and the upregulation of cell cycle inhibitors such as p21 . The compound’s interaction with cellular proteins and enzymes can lead to the disruption of critical biological processes, resulting in its therapeutic effects.

Comparison with Similar Compounds

Propan-2-yl 6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H17N3O4S

Molecular Weight

335.4 g/mol

IUPAC Name

propan-2-yl 6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C15H17N3O4S/c1-8(2)22-14(19)12-9(3)16-15(23)17-13(12)10-4-6-11(7-5-10)18(20)21/h4-8,13H,1-3H3,(H2,16,17,23)

InChI Key

ACVBGUUIWFNTBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC(C)C

Origin of Product

United States

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